molecular formula C22H28O8 B591139 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate CAS No. 883872-71-7

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate

Cat. No.: B591139
CAS No.: 883872-71-7
M. Wt: 420.458
InChI Key: YWFWDFNNMSZVOA-JXRWWANWSA-N
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Description

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a derivative of hirsutinolide, a sesquiterpene lactone, and features multiple functional groups, including an acetate group and a methylacryloyloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate typically involves multiple steps, starting from a suitable precursor. The key steps include:

    Formation of the core structure: This involves the cyclization of a suitable precursor to form the hirsutinolide core.

    Introduction of the methylacryloyloxy group: This step involves the esterification of the core structure with 2-methylacrylic acid under acidic or basic conditions.

    Methylation of the hydroxyl group: The hydroxyl group at position 1 is methylated using a methylating agent such as methyl iodide in the presence of a base.

    Acetylation: The final step involves the acetylation of the hydroxyl group at position 13 using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The acetate and methylacryloyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate various biological processes.

    Interacting with receptors: Binding to cellular receptors and altering their activity.

Comparison with Similar Compounds

8|A-(2-Methylacryloyloxy)-1-O-methylhirsutinolide 13-O-acetate can be compared with other sesquiterpene lactones, such as:

    Parthenolide: Known for its anti-inflammatory and anticancer properties.

    Artemisinin: Widely used as an antimalarial drug.

    Costunolide: Studied for its potential therapeutic effects.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

[6-(acetyloxymethyl)-11-methoxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-12(2)19(24)28-16-9-13(3)22(26-6)8-7-21(5,30-22)10-17-18(16)15(20(25)29-17)11-27-14(4)23/h10,13,16H,1,7-9,11H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFWDFNNMSZVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)OC)C)COC(=O)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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